7-Ethoxyresorufin

Overview

Description

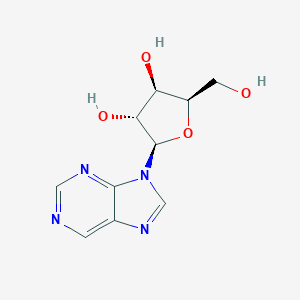

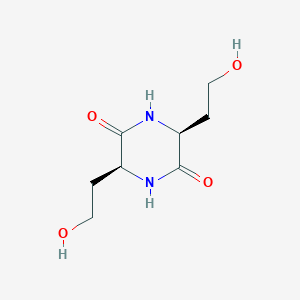

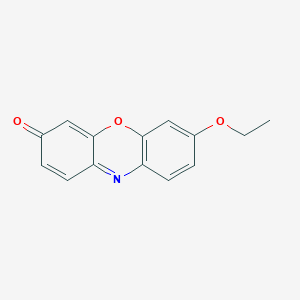

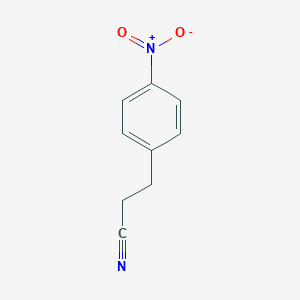

7-ethoxyresorufin is a phenoxazine.

Scientific Research Applications

Inhibition of Nitric Oxide-mediated Responses : 7-ethoxyresorufin can inhibit NO-mediated relaxations in rat aortic rings and nitrergic nerve stimulation-induced relaxations in rat anococcygeus muscles. This suggests its potential as a selective inhibitor of NO-mediated relaxations (Li & Rand, 1996).

Fluorimetric Assay of Hepatic Microsomal O-dealkylation : It serves as a model substrate for a direct fluorimetric assay of hepatic microsomal O-dealkylation, which is preferentially inducible by 3-methylcholanthrene in rat and hamster liver microsomes (Burke & Mayer, 1974).

Measuring Cytochrome P-450c Content : The level of this compound metabolism in liver microsomes can measure cytochrome P-450c content, which is involved in the activation of potential carcinogenic and toxic substances (Grishanova AIu et al., 1988).

Characterization of Kinetic Parameters in Kidney Microsomes : A study developed a microscale enzymatic incubation method and sensitive UPLC-MS/MS assay to characterize kinetic parameters of this compound O-deethylation (EROD) in kidney microsomes, providing insights into CYP1A1 (Chandnrashekar & Mehvar, 2020).

Enzymatic Analysis with CYP1A1, CYP1A2, and CYPB1 : A spectrofluorometric method using this compound effectively determines its O-dealkylation catalyzed by these enzymes, aiding in understanding their role in environmental chemical metabolism (Chang & Waxman, 2006).

Safety and Hazards

Future Directions

The activity of the enzyme 7-ethoxy-resorufin-O-deethylase (EROD) has been extensively employed in biomonitoring studies of persistent organic pollutants (POPs) for more than a decade . This method can be employed in vitro and in vivo to assess the effects of drugs and toxic compounds on CYP1A1 enzyme . In aquatic biota, EROD activity is a sensitive biomarker of exposure to certain planar halogenated hydrocarbons and other structurally similar compounds .

Mechanism of Action

Target of Action

7-Ethoxyresorufin primarily targets the cytochrome P450 enzymes , especially CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and several endogenous chemicals .

Mode of Action

The compound acts as a fluorometric substrate and competitive inhibitor of cytochrome P450 . It undergoes deethylation by these enzymes, a process that converts it into resorufin , a highly fluorescent compound . This interaction results in changes in the enzyme’s activity, influencing the metabolism of other substrates.

Biochemical Pathways

This compound affects the biochemical pathways associated with the metabolism of xenobiotics and endogenous chemicals. It is metabolized in the liver by P450 2B1/2B2 and 1A1/1A2 . The compound’s interaction with its targets can influence these pathways and their downstream effects, potentially altering the metabolism of other substances.

Pharmacokinetics

Its transformation into resorufin through deethylation suggests that it undergoes metabolic processing

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the activity of cytochrome P450 enzymes. By acting as a competitive inhibitor, it can influence the enzymes’ ability to metabolize other substrates . Additionally, its conversion into a highly fluorescent compound provides a useful tool for monitoring the activity of these enzymes .

Biochemical Analysis

Biochemical Properties

7-Ethoxyresorufin interacts with the cytochrome P450 enzyme, specifically CYP1A1 . It serves as a fluorometric substrate for CYP1A1, and its fluorescence can be used to quantify CYP1A1 activity . Additionally, it acts as a competitive inhibitor of CYP1A1 . It also inhibits NO synthase .

Cellular Effects

This compound has been shown to have strong dioxin-like toxicity and moderate cytotoxicity . It influences cell function by interacting with cytochrome P450, particularly CYP1A1, and NO synthase . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450, especially CYP1A1 . As a fluorometric substrate, it is enzymatically cleaved by CYP1A1, releasing resorufin whose fluorescence can be used to quantify CYP1A1 activity . As a competitive inhibitor, it binds to the active site of CYP1A1, preventing the binding of other substrates .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of the cytochrome P450 enzyme, particularly CYP1A1 . It serves as a substrate for CYP1A1 and is metabolized by this enzyme .

Properties

IUPAC Name |

7-ethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCWUBLTFGOMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205860 | |

| Record name | Ethoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-91-7 | |

| Record name | 7-Ethoxyresorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5725-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHOXYRESORUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59AF853SW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-Ethoxyresorufin acts as a substrate for cytochrome P450 enzymes, primarily CYP1A1. The enzyme catalyzes the O-deethylation of this compound, producing the fluorescent product resorufin. [] This reaction is often used as a marker for CYP1A1 activity due to its high selectivity and sensitivity. [, , ] Induction of CYP1A1 activity by various compounds, such as polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene and β-naphthoflavone, leads to a significant increase in this compound O-deethylation rates. [, , , ]

A: The molecular formula of this compound is C14H11NO4. Its molecular weight is 257.25 g/mol. Spectroscopically, this compound exhibits an absorption maximum at approximately 500 nm and a fluorescence emission maximum at around 585 nm. []

A: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for use in in vitro assays. [] Its stability under various conditions, such as temperature and pH, can vary. It is generally recommended to store this compound solutions protected from light and at low temperatures to maintain stability. []

A: this compound is primarily used as a probe substrate to measure the catalytic activity of CYP1A1. The reaction mechanism involves O-deethylation, converting this compound to the highly fluorescent resorufin. [, ] This reaction is highly selective for CYP1A1, particularly in rodent systems, making it a valuable tool for studying the induction and inhibition of this enzyme. [, , ] this compound O-deethylation (EROD) activity is widely utilized as a biomarker for exposure to environmental pollutants like PAHs and halogenated aromatic hydrocarbons, as these compounds induce CYP1A1 expression. [, , , , ]

A: Computational methods have been employed to predict the EROD-inducing potency of various chemicals, such as chloronaphthalene congeners. [] Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of these compounds with their ability to induce EROD activity. [] These models can help in identifying potential environmental pollutants that may pose a risk to human health by inducing CYP1A1 activity.

A: Modifications to the alkoxy chain of resorufin derivatives, such as replacing the ethoxy group with methoxy or pentoxy, can affect the substrate's interaction with CYP1A1 and alter its rate of metabolism. [] For example, 7-methoxyresorufin is also a substrate for CYP1A1, but 7-pentoxyresorufin is metabolized less efficiently. [, ] Mutations in the active site of CYP1A1, such as the Val-382 to Ala mutation, can also influence the O-dealkylation of different resorufin derivatives. []

A: While this compound is a highly selective substrate for CYP1A1 in rodent systems, it can also be metabolized by other CYPs, particularly in human liver microsomes. [, , , ] Therefore, relying solely on this compound O-deethylation activity may not fully reflect the overall activity of CYP1A in human systems. [, , , ]

A: Yes, other substrates are available for assessing CYP1A activity. These include benzo[a]pyrene, [, , , ] caffeine, [] and coumarin. [, , ] Each substrate has its own advantages and limitations in terms of selectivity, sensitivity, and susceptibility to interference by other CYPs. Researchers should carefully select the most appropriate substrate based on their specific research goals and the species being studied.

A: Cytochrome P450 enzymes play a crucial role in the metabolism of numerous xenobiotics, including drugs, environmental pollutants, and dietary compounds. [, , , , ] Induction of CYPs, particularly CYP1A1, can significantly alter the metabolism and disposition of these compounds, potentially leading to either increased toxicity or reduced efficacy of drugs. [, , , , ] Understanding the factors that influence CYP induction is essential for predicting drug interactions and assessing the toxicological risks of environmental chemicals.

A: Validation of analytical methods for measuring this compound O-deethylation activity typically involves assessing parameters such as accuracy, precision, linearity, range, limit of detection, and limit of quantification. [] Reference standards for this compound and resorufin are used to ensure the accuracy and reliability of the measurements. []

ANone: Various research tools and resources are available for studying this compound and CYP enzymes. These include:

- Recombinant CYP enzymes: Commercially available recombinant human and animal CYP enzymes allow for specific and controlled studies of enzyme activity and inhibition. [, , , ]

- Antibodies: Specific antibodies against various CYP isozymes are valuable for immunochemical detection and quantification of CYP proteins. [, , , ]

- Spectrophotometers and fluorometers: These instruments are essential for measuring the absorbance and fluorescence of this compound and resorufin, respectively. []

- HPLC and LC-MS/MS systems: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques enable the separation and quantification of this compound and its metabolites. [, ]

A: The use of this compound as a probe substrate for CYP1A activity gained prominence in the late 1970s and early 1980s. [, , , , , ] Early studies demonstrated its high selectivity for CYP1A1 in rodent systems and its utility in assessing the induction of this enzyme by environmental pollutants like PAHs. [, , , , , ] Subsequent research has further characterized its interactions with various CYPs, particularly in human systems, and its limitations as a sole indicator of CYP1A activity. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)